3-Bromo-4-(bromomethyl)thiophene

Descripción general

Descripción

3-Bromo-4-(bromomethyl)thiophene is a chemical compound with the CAS Number: 40032-80-2. It has a molecular weight of 255.96 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of thiophene-based compounds has been a topic of interest in recent years. Nickel and palladium-based protocols are commonly used in the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

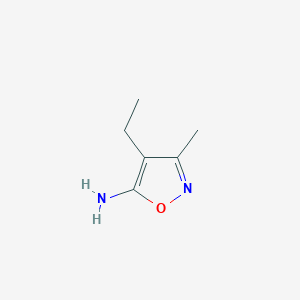

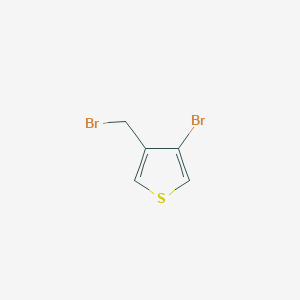

The molecular structure of 3-Bromo-4-(bromomethyl)thiophene includes a thiophene ring with bromomethyl groups attached at the 3rd and 4th positions .Chemical Reactions Analysis

Thiophene-based compounds are known for their exceptional optical and conductive properties, making them a center of attention for electronic applications . The chemical reactions involving these compounds often involve nickel and palladium-based catalytic systems .Physical And Chemical Properties Analysis

3-Bromo-4-(bromomethyl)thiophene is a colorless liquid . It has a molecular weight of 255.96 .Aplicaciones Científicas De Investigación

Organic Semiconductors

3-Bromo-4-(bromomethyl)thiophene: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their role in the advancement of organic semiconductors due to their stable and electron-rich structures . These compounds can be used to create π-conjugated materials that are essential for high-performance semiconductors used in various electronic devices.

Organic Field-Effect Transistors (OFETs)

In the development of OFETs, thiophene derivatives, including 3-Bromo-4-(bromomethyl)thiophene , are utilized for their high charge-carrier mobility . OFETs are critical components in flexible electronics, sensors, and large-area electronic applications, where the thiophene-based molecules contribute to the enhancement of device performance.

Organic Light-Emitting Diodes (OLEDs)

The thiophene ring system, which is part of the structure of 3-Bromo-4-(bromomethyl)thiophene , is instrumental in fabricating OLEDs . OLED technology is used in display and lighting applications, benefiting from the electroluminescent properties of thiophene-based compounds to produce devices with superior color quality and energy efficiency.

Medicinal Chemistry

Thiophene derivatives exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . 3-Bromo-4-(bromomethyl)thiophene can serve as a precursor or intermediate in the synthesis of biologically active molecules, contributing to the development of new therapeutic agents.

Material Science

In material science, 3-Bromo-4-(bromomethyl)thiophene is used to synthesize novel materials with potential applications as dielectrics in thin-film transistors . These materials are crucial for the miniaturization and enhancement of electronic devices.

Corrosion Inhibitors

Thiophene and its derivatives are known to act as corrosion inhibitors, which are important in industrial chemistry to protect metals and alloys from corrosion . 3-Bromo-4-(bromomethyl)thiophene could be involved in the synthesis of such inhibitors, contributing to the longevity and durability of materials.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Bromo-4-(bromomethyl)thiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling, 3-Bromo-4-(bromomethyl)thiophene interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by 3-Bromo-4-(bromomethyl)thiophene . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Result of Action

The molecular effect of 3-Bromo-4-(bromomethyl)thiophene’s action is the formation of new carbon–carbon bonds via the SM coupling . The cellular effects would depend on the specific context in which the compound is used.

Propiedades

IUPAC Name |

3-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHREWOWCJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538057 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(bromomethyl)thiophene | |

CAS RN |

40032-80-2 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)